REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[Cl-:21].[F:3][C:4]([CH3:5])([F:6])[c:7]1[cH:8][cH:9][c:10]([CH2:12][n:13]2[n:14][cH:15][c:16]([N+:18]([O-:19])=[O:20])[cH:17]2)[o:11]1.[Fe:27].[N:1]#[N:2].[NH4+:22].[OH2:26]>>[F:3][C:4]([CH3:5])([F:6])[c:7]1[cH:8][cH:9][c:10]([CH2:12][n:13]2[n:14][cH:15][c:16]([NH2:18])[cH:17]2)[o:11]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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CC(F)(F)c1ccc(Cn2cc([N+](=O)[O-])cn2)o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(F)(F)c1ccc(Cn2cc([N+](=O)[O-])cn2)o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
CC(F)(F)c1ccc(Cn2cc(N)cn2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |